molecular formula C20H25N3O2 B5814263 5,5'-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

5,5'-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

Cat. No.: B5814263
M. Wt: 339.4 g/mol
InChI Key: ZOGPHOWVKSMFJZ-UHFFFAOYSA-N
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Description

The compound 5,5'-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1³,⁷]decane-2,3'-indole]-2',6(1'H)-dione is a structurally complex spiro-diketopiperazine derivative characterized by a fused tricyclic core (1,3-diazatricyclo[3.3.1.1³,⁷]decane) and an indole moiety. Comparative analysis with structurally related spiro-diketopiperazines provides critical insights into its hypothetical physicochemical and synthetic behavior.

Properties

IUPAC Name

5,5'-dimethyl-7-propylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-1H-indole]-2',6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-4-7-19-11-22-9-18(3,16(19)24)10-23(12-19)20(22)14-8-13(2)5-6-15(14)21-17(20)25/h5-6,8H,4,7,9-12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGPHOWVKSMFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C34C5=C(C=CC(=C5)C)NC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares a spiro-diketopiperazine core with analogs reported in the literature, such as 6-aryl-6,9-diazaspiro[4.5]decane-8,10-diones (e.g., 5a–c) and 1-aryl-1,4-diazaspiro[5.5]undecane-3,5-diones (e.g., 5d–f) . Key differences include:

  • Core Structure : The tricyclic 1,3-diazatricyclo[3.3.1.1³,⁷]decane system in the target compound introduces greater rigidity compared to simpler spiro[4.5] or spiro[5.5] systems.
  • Substituents : The presence of a propyl group at position 7 and dimethyl groups at positions 5 and 5' may enhance lipophilicity compared to aryl-substituted analogs (e.g., 5a–f).

Physicochemical Properties

  • Melting Points : Aryl-substituted spiro compounds (e.g., 5d: 162°C, 5e: 183°C) exhibit higher melting points than alkylated derivatives (e.g., 6a: viscous oil). The target compound’s dimethyl and propyl groups may lower its melting point compared to aryl analogs.
  • Lipophilicity : Propyl and methyl groups likely increase logP values, enhancing membrane permeability relative to methoxy- or phenyl-substituted analogs.

Spectral Characteristics

Key spectral trends from analogs (e.g., 6a) include:

  • IR Spectroscopy : Absence of NH stretches (~3100 cm⁻¹) confirms N-alkylation. Carbonyl bands (1752 cm⁻¹ for ester, 1685–1720 cm⁻¹ for imides) align with diketopiperazine motifs .
  • NMR : In 6a, cyclopentyl CH₂ protons resonate at δ 1.80–2.37 ppm, while aromatic protons appear at δ 7.02–7.32 ppm. The target compound’s tricyclic core and indole moiety would introduce distinct shifts (e.g., upfield for shielded methyl groups).

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